4-(Isoquinolin-5-yl)thiazol-2-amine
CAS No.:
Cat. No.: VC15955751
Molecular Formula: C12H9N3S
Molecular Weight: 227.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H9N3S |
---|---|
Molecular Weight | 227.29 g/mol |
IUPAC Name | 4-isoquinolin-5-yl-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)10-3-1-2-8-6-14-5-4-9(8)10/h1-7H,(H2,13,15) |
Standard InChI Key | LFHNKCBBERHEOI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=CN=C2)C(=C1)C3=CSC(=N3)N |
Introduction
Structural and Physicochemical Properties
Molecular Structure and Isomerism
The compound features a thiazole ring (five-membered sulfur-nitrogen heterocycle) substituted at the 4-position with an isoquinoline group (a bicyclic aromatic system with a nitrogen atom). The thiazole’s sulfur atom contributes to aromatic stability, while the isoquinoline enhances planarity and π-conjugation .
Key structural features:
-
Thiazole ring: Positions 2 (amine group), 4 (isoquinoline attachment), and 5 (sulfur atom).
-
Isoquinoline moiety: Substituted at position 5, contributing to electronic and steric interactions .
SMILES notation: N=c1scc([nH]1)c1cccc2c1ccnc2
.
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular weight | 227.285 g/mol | |
Molecular formula | C₁₂H₉N₃S | |
Solubility | Moderate in organic solvents | |
Stability | Stable under ambient conditions |
Comparative analysis:
-
N-ethyl derivative (C₁₄H₁₃N₃S): Increased lipophilicity due to ethyl substitution at the amine .
-
Thiazolo[5,4-f]isoquinolin-2-amine (C₁₀H₇N₃S): Fused ring system with enhanced rigidity .
Synthesis and Chemical Reactivity
Palladium-Catalyzed Coupling
Isoquinoline halides undergo Suzuki-Miyaura coupling with thiazole boronic acids to form biaryl linkages .
Reactivity Profile
The thiazole amine undergoes electrophilic substitution at C5 and nucleophilic substitution at C2. The isoquinoline moiety enhances stability but may limit reactivity at adjacent positions .
Key reactions:
-
Acylation: Reaction with acyl chlorides yields amide derivatives.
-
Alkylation: Benzyl bromides form N-benzylated products (e.g., N-ethyl derivatives) .
Biological Activity and Pharmacological Applications
Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | 5-LOX IC₅₀ (μM) |
---|---|---|---|
5d | 12.4 ± 1.6 | 35.4 ± 2.3 | 47.2 ± 3.1 |
5e | 26 ± 1.4 | 97 ± 3.1 | 98 ± 1.4 |
Aspirin | >100 | >100 | >100 |
Celecoxib | >100 | 1.8 ± 0.5 | >100 |
Data adapted from |
Mechanism: Docking studies suggest binding to COX-2 and 5-LOX active sites via hydrogen bonds with amino acids (e.g., Arg120, Ser353) .
Anticancer Activity
Isoquinoline-thiazole hybrids are explored for kinase inhibition. For example:
-
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines inhibit Aurora A/B kinases (Kᵢ: 8–9 nM) .
-
Imidazo[2,1-b]thiazole derivatives show antitumor activity against breast and colon cancer cell lines (IC₅₀: 3.1–4.9 μM) .
Structure-activity relationship (SAR):
-
Electron-withdrawing groups (e.g., Cl, NO₂) enhance potency.
-
Aromatic substituents improve binding to hydrophobic kinase pockets .
Antimicrobial Properties
Thiazole scaffolds are effective against gram-positive bacteria and fungi. While specific data for the target compound is lacking, related derivatives exhibit:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Thiazole-hydrazone | 1.95–3.91 | Staphylococcus aureus |
Imidazolyl-thiazole | 0.98–3.9 | Bacillus subtilis |
Data adapted from |
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume